molecular formula C14H20BNO2 B14074614 4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1320747-33-8

4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14074614
CAS No.: 1320747-33-8
M. Wt: 245.13 g/mol
InChI Key: GRIHWIOYYYKGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropyl group and a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of cyclopropylboronic acid pinacol ester with 2-bromo-4-cyclopropylpyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the choice of solvent, temperature, and catalyst loading. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Amines or hydrocarbons.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the pyridine ring.

    1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Contains an imidazole ring instead of a pyridine ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of a pyridine ring.

Uniqueness

4-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

1320747-33-8

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

4-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-11(7-8-16-12)10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

GRIHWIOYYYKGHT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.